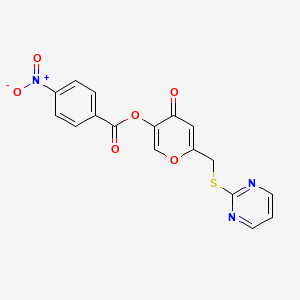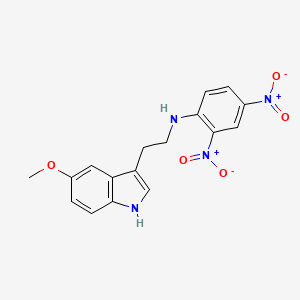
Tellurure de molybdène
Vue d'ensemble
Description
Molybdenum telluride is a compound of molybdenum and tellurium with the formula MoTe2 . It corresponds to a mass percentage of 27.32% molybdenum and 72.68% tellurium . It can crystallize in two-dimensional sheets which can be thinned down to monolayers that are flexible and almost transparent . It is a semiconductor, and can fluoresce .
Synthesis Analysis
MoTe2 can be prepared by heating the correct ratio of the elements together at 1100 °C in a vacuum . Another method is via vapor deposition, where molybdenum and tellurium are volatilized in bromine gas and then deposited . The amount of tellurium in molybdenum ditelluride can vary, with tellurium being slightly deficient unless it is added in excess during production .Molecular Structure Analysis
Molybdenum telluride crystallizes in two-dimensional sheets which can be thinned down to monolayers that are flexible and almost transparent . The structure of compound I has been established by X-ray diffraction analysis .Chemical Reactions Analysis
The compounds are characterized by IR spectroscopy, Raman spectroscopy, and elemental analysis . Structure I contains short nonvalent contacts between the sulfur atom of the out-of-sphere Dtp anion and the axial tellurium atoms of the cluster .Physical And Chemical Properties Analysis
Molybdenum telluride is a black/lead-gray solid . It has a density of 7.7 g/cm3 . It is insoluble in water and decomposes when heated . It has a band gap of 1.1 eV (direct, monolayer) and 0.9 eV (indirect, bulk) .Applications De Recherche Scientifique
Applications dans le domaine de l'énergie et de la catalyse
Les nanosheets de tellurure de molybdène ont été utilisées dans des applications énergétiques et catalytiques . Une stratégie de lithiation à l'état solide innovante permet l'exfoliation de tellurures de métaux de transition stratifiés en nanosheets en peu de temps, sans sacrifier leur qualité . Cela ouvre la voie à leur utilisation dans des applications telles que les batteries et les microsupers condensateurs .
Production de peroxyde d'hydrogène
Les nanoflambées de this compound ont montré des performances remarquables pour la production de H2O2 dans les acides . Cette application est significative dans le domaine des réactions électrochimiques.
Spectroscopie Raman à surface améliorée (SERS)
Le this compound a été utilisé en spectroscopie Raman à surface améliorée (SERS) pour la détection de molécules biologiquement pertinentes . Par exemple, la détection du marqueur lipophilique de la maladie β-sitostérol sur des films de MoTe2 à quelques couches a été démontrée .
Production de nanosheets
La production de nanosheets de tellurure de métal de transition (TMT) de haute qualité, y compris le this compound, a été rendue accessible grâce à une méthode propre et générale . Cette méthode implique une intercalation à l'état solide, dans laquelle une espèce atomique est introduite dans une structure stratifiée pour favoriser l'exfoliation .
Développement de capteurs
Le this compound a des applications potentielles dans le développement de capteurs . Ses surfaces atomiquement planes facilitent la distribution homogène des analytes, ce qui le rend bien adapté aux applications de détection .
Électronique et dispositifs futurs
Les dichalcogénures de métaux de transition bidimensionnels (2D) comme MoTe2 pourraient apporter des changements révolutionnaires aux méthodes de fabrication et de fonctionnement des futurs dispositifs électroniques . Leurs propriétés uniques les rendent particulièrement bien adaptés aux applications électroniques .
Mécanisme D'action
Target of Action
Molybdenum telluride, also known as molybdenum ditelluride or MoTe2, is a compound of molybdenum and tellurium . It is part of a class of materials called transition metal dichalcogenides . Its primary targets are electronic devices and energy storage systems, where it is used as a semiconductor .
Mode of Action
Molybdenum telluride interacts with its targets by providing semiconducting properties. It can crystallize in two-dimensional sheets, which can be thinned down to monolayers that are flexible and almost transparent . This raises the potential use as a semiconductor in electronics or an infrared detector .
Biochemical Pathways
It has been found to exhibit significantly improved electrochemical performance when used in supercapacitors .
Pharmacokinetics
Its properties such as solubility, density, and melting point are crucial for its functionality .
Result of Action
The result of molybdenum telluride’s action is the enhancement of the performance of electronic devices and energy storage systems. For instance, MoTe2 nanosheets exhibit significantly improved electrochemical performance, with a specific capacitance more than three times that of bulk MoTe2 at a current density of 1 A g−1 .
Action Environment
The action of molybdenum telluride can be influenced by environmental factors such as temperature and pressure. For example, MoTe2 can be prepared by heating the correct ratio of the elements together at 1100 °C in a vacuum . Furthermore, the lithiation and exfoliation process used to produce molybdenum telluride nanosheets requires a specific temperature and atmospheric conditions .
Safety and Hazards
Orientations Futures
Molybdenum telluride is a promising near-infrared material with optical activity, which enables hybrid-integrated with silicon photonics for communication purposes . It is also a potential candidate for surface-enhanced Raman spectroscopy (SERS) . The use of various artificial hetero-stacking or twist-stacking techniques can further expand the emission bandwidth and offer more choices of optical-active materials used as building blocks in on-chip optoelectronic devices .
Propriétés
IUPAC Name |
bis(tellanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXEXPSQXNMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065235 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12058-20-7 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)
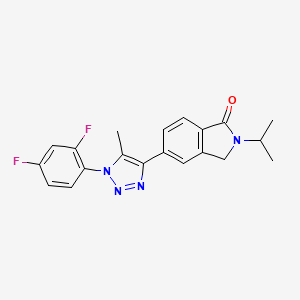
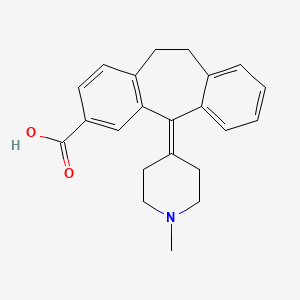
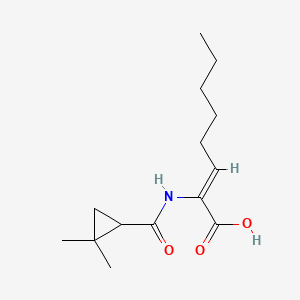

![(1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide](/img/structure/B1676632.png)

![3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1676634.png)
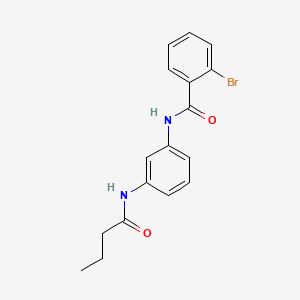
![N-mesitylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B1676641.png)
